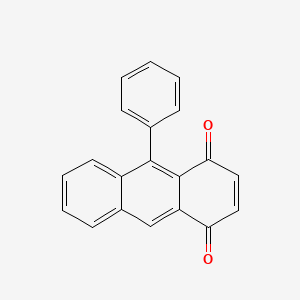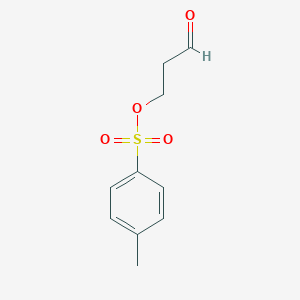![molecular formula C12H16O2 B14309271 {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 111160-13-5](/img/structure/B14309271.png)
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers It features a benzene ring substituted with an ethoxy group and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol derivatives with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the ethyl vinyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalyst commonly used is a solid acid catalyst, such as zeolites or sulfonated resins.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or prop-2-en-1-yloxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halides (e.g., HCl, HBr) in polar solvents, amines in aprotic solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene: Contains additional substituents on the benzene ring.
Uniqueness
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene is unique due to its specific combination of ethoxy and prop-2-en-1-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
111160-13-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[ethoxy(prop-2-enoxy)methyl]benzene |
InChI |
InChI=1S/C12H16O2/c1-3-10-14-12(13-4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3 |
InChI Key |
QEWKTBCMKHGEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


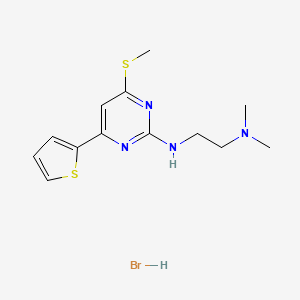

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)


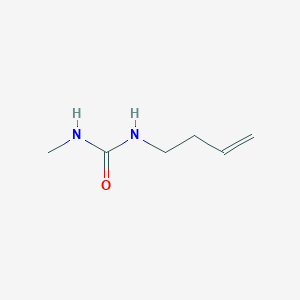
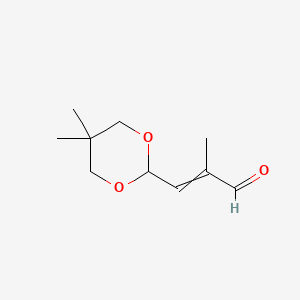

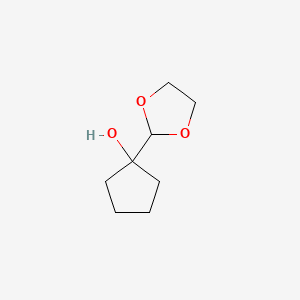
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)

